![molecular formula C26H29ClN4O5S B2560649 N-(2-(Diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamid-hydrochlorid CAS No. 1052531-51-7](/img/structure/B2560649.png)
N-(2-(Diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamid-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique molecular structure, which includes a benzamide core, a diethylaminoethyl side chain, and a dioxino-benzothiazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's intricate structure includes functional groups that suggest diverse biological activity. The presence of the diethylamino group enhances its potential interaction with biological targets, making it a candidate for drug development. The structural components allow for modifications that can lead to derivatives with improved pharmacological profiles.
Potential Therapeutic Areas
- Neurodegenerative Diseases : The compound's ability to inhibit acetylcholinesterase positions it as a potential treatment for Alzheimer's disease (AD) by enhancing cholinergic transmission .
- Diabetes Management : Its inhibitory action on α-glucosidase suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Enzyme Inhibition Studies
Recent studies have indicated that compounds similar to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride exhibit significant enzyme inhibitory activities.
Key Enzymes Targeted
- Acetylcholinesterase : Inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in AD patients.
- α-Glucosidase : This inhibition can help control blood sugar levels post-meal by slowing down carbohydrate digestion and absorption.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to yield the desired product effectively.
Synthesis Overview
- Formation of Dioxino and Thiazol Rings : Cyclization reactions using appropriate starting materials and catalysts are essential.
- Diethylamino Group Introduction : Achieved through nucleophilic substitution reactions.
- Sulfamoyl Group Attachment : Involves sulfonation reactions using reagents like chlorosulfonic acid .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of compounds related to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the benzamide core with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Formation of the Dioxino-Benzothiazole Moiety: The dioxino-benzothiazole moiety can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the synthesized intermediates and converting the product to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Uniqueness
The uniqueness of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride lies in its specific molecular structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds.
Biologische Aktivität
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide; hydrochloride (CAS: 921163-08-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24N4O3S2
- Molecular Weight : 468.59 g/mol
The structure consists of a benzothiazole core linked to a diethylaminoethyl chain and a pyrrolidine moiety, suggesting potential interactions with various biological targets.
Antifungal Activity
Research has indicated that compounds similar to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl) exhibit antifungal properties. For instance, derivatives of benzothiazole have shown effectiveness against various Candida strains in vitro. The mechanism typically involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis .
Anticancer Properties
Several studies suggest that benzothiazole derivatives possess anticancer activity. The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro by interfering with cell cycle progression and promoting programmed cell death .
The proposed mechanism of action for N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular processes in fungi and cancer cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and subsequent cell death.
Study 1: Antifungal Evaluation
A study evaluated the antifungal activity of various benzothiazole derivatives against Candida albicans. The results indicated that certain modifications in the structure significantly enhanced antifungal potency. The tested compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antifungal agents .
Study 2: Anticancer Activity
In a separate investigation focusing on breast cancer cell lines, the compound demonstrated significant cytotoxicity. The study utilized MTT assays to assess cell viability and found that treatment with the compound resulted in over 70% reduction in cell viability at higher concentrations. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S.ClH/c1-3-28(4-2)11-12-29(26-27-19-15-20-21(16-22(19)36-26)35-14-13-34-20)25(33)17-5-7-18(8-6-17)30-23(31)9-10-24(30)32;/h5-8,15-16H,3-4,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVFKBAXULINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.